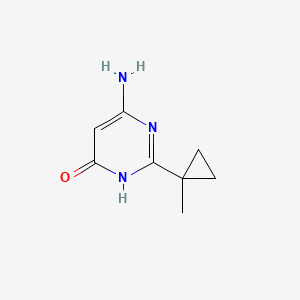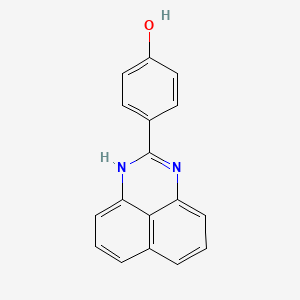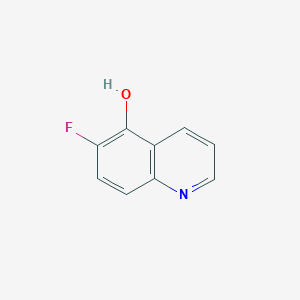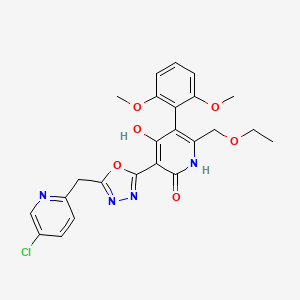![molecular formula C8H6BrN3O B6602767 6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1361459-59-7](/img/structure/B6602767.png)
6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one, commonly referred to as 6-Bromo-2-methyl-pyrimidine, is a heterocyclic aromatic compound that is used in various scientific research applications. It is a derivative of pyrimidine, a six-membered aromatic ring with two nitrogen atoms. 6-Bromo-2-methyl-pyrimidine is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone. It is a versatile compound that can be used as a synthetic intermediate in the production of various types of drugs, as well as in the synthesis of other compounds.
科学的研究の応用
6-Bromo-2-methyl-pyrimidine has a variety of scientific research applications. It is commonly used as a synthetic intermediate in the production of various types of drugs, as well as in the synthesis of other compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. In addition, 6-Bromo-2-methyl-pyrimidine has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals.
作用機序
The mechanism of action of 6-Bromo-2-methyl-pyrimidine is not fully understood. However, it is known that the compound can act as an inhibitor of enzymes in the body. In particular, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 6-Bromo-2-methyl-pyrimidine has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-2-methyl-pyrimidine are not fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial properties. In addition, it has been found to inhibit the growth of certain types of cancer cells in vitro. It has also been found to reduce the activity of certain enzymes involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
6-Bromo-2-methyl-pyrimidine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable, making it ideal for use in a variety of laboratory experiments. In addition, it is relatively non-toxic and has a low risk of producing side effects. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 6-Bromo-2-methyl-pyrimidine in scientific research. One potential direction is to explore its potential use in the development of new drugs and therapies. In addition, further research could be conducted to determine the mechanism of action of the compound and its potential effects on other enzymes and proteins in the body. Finally, further research could be conducted to explore the potential use of 6-Bromo-2-methyl-pyrimidine as a reagent in the synthesis of heterocyclic compounds.
合成法
6-Bromo-2-methyl-pyrimidine can be synthesized through a number of different methods. One of the most common methods is the synthesis of the compound from the reaction of bromine and 2-methyl-4-nitropyridine in the presence of sodium hydroxide. This reaction produces 6-bromo-2-methyl-pyrimidine and 4-nitro-2-methyl-pyrimidine. Another method involves the reaction of 2-methyl-4-nitropyridine and bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 6-bromo-2-methyl-pyrimidine and 4-nitro-2-methyl-pyrimidine.
特性
IUPAC Name |
6-bromo-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-4-11-7-6(8(13)12-4)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFFYNXLJKFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=N2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)
![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)



![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)




![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)